molecular formula C17H21N5O2 B11624546 N-(4,6-Dimethyl-pyrimidin-2-yl)-N'-(4-methoxy-phenyl)-N''-propionyl-guanidine

N-(4,6-Dimethyl-pyrimidin-2-yl)-N'-(4-methoxy-phenyl)-N''-propionyl-guanidine

Cat. No.: B11624546
M. Wt: 327.4 g/mol
InChI Key: NGSOHACVLXMUCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,6-Dimethyl-pyrimidin-2-yl)-N’-(4-methoxy-phenyl)-N’'-propionyl-guanidine is a synthetic organic compound that belongs to the class of guanidines. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-Dimethyl-pyrimidin-2-yl)-N’-(4-methoxy-phenyl)-N’'-propionyl-guanidine typically involves multi-step organic reactions. One common approach might include:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as 4,6-dimethylpyrimidine, the ring is formed through cyclization reactions.

    Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the pyrimidine ring with a 4-methoxyphenyl group, often using a coupling reagent.

    Attachment of the Propionyl Group: The final step includes the addition of a propionyl group to the guanidine moiety, typically through an acylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, would be employed to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-Dimethyl-pyrimidin-2-yl)-N’-(4-methoxy-phenyl)-N’'-propionyl-guanidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored as a potential therapeutic agent due to its ability to modulate biological pathways.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(4,6-Dimethyl-pyrimidin-2-yl)-N’-(4-methoxy-phenyl)-N’'-propionyl-guanidine exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,6-Dimethyl-pyrimidin-2-yl)-N’-(4-methoxy-phenyl)-guanidine
  • N-(4,6-Dimethyl-pyrimidin-2-yl)-N’-(4-methoxy-phenyl)-N’'-acetyl-guanidine

Uniqueness

N-(4,6-Dimethyl-pyrimidin-2-yl)-N’-(4-methoxy-phenyl)-N’'-propionyl-guanidine is unique due to its specific structural features, such as the presence of both a pyrimidine ring and a propionyl group. These features may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C17H21N5O2

Molecular Weight

327.4 g/mol

IUPAC Name

N-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-methoxyphenyl)carbamimidoyl]propanamide

InChI

InChI=1S/C17H21N5O2/c1-5-15(23)21-17(20-13-6-8-14(24-4)9-7-13)22-16-18-11(2)10-12(3)19-16/h6-10H,5H2,1-4H3,(H2,18,19,20,21,22,23)

InChI Key

NGSOHACVLXMUCO-UHFFFAOYSA-N

Isomeric SMILES

CCC(=O)N/C(=N/C1=NC(=CC(=N1)C)C)/NC2=CC=C(C=C2)OC

Canonical SMILES

CCC(=O)NC(=NC1=NC(=CC(=N1)C)C)NC2=CC=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.